molecular formula C9H18O B13594177 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol

Cat. No.: B13594177
M. Wt: 142.24 g/mol
InChI Key: SXQCOTFADCHNPI-UHFFFAOYSA-N
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Description

This compound has shown potential benefits in various fields of research and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol typically involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the carbinol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(2,2,3,3-tetramethylcyclopropyl)ethanone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding alkane, 2-(2,2,3,3-tetramethylcyclopropyl)ethane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group of this compound can be substituted with halogens or other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanone.

    Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethane.

    Substitution: 2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides.

Scientific Research Applications

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring’s unique steric properties can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,3,3-Tetramethylcyclopropyl)ethanone: A ketone derivative with similar structural features but different reactivity and applications.

    2-(2,2,3,3-Tetramethylcyclopropyl)ethane: An alkane derivative with reduced reactivity compared to the alcohol.

    2-(2,2,3,3-Tetramethylcyclopropyl)ethyl halides: Halogenated derivatives with distinct chemical properties and uses.

Uniqueness

2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-ol stands out due to its unique combination of a cyclopropyl ring and a hydroxyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-(2,2,3,3-tetramethylcyclopropyl)ethanol

InChI

InChI=1S/C9H18O/c1-8(2)7(5-6-10)9(8,3)4/h7,10H,5-6H2,1-4H3

InChI Key

SXQCOTFADCHNPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CCO)C

Origin of Product

United States

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